molecular formula C12H10ClN3OSe B11472780 2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11472780
M. Wt: 326.65 g/mol
InChI Key: HHKOOBDNRQJIFX-UHFFFAOYSA-N
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Description

2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is a heterocyclic compound that contains selenium, nitrogen, and chlorine atoms

Preparation Methods

The synthesis of 2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with selenourea in the presence of a base can lead to the formation of the selenazole ring. Further reactions with pyridine derivatives and amination steps yield the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities in the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for diseases where selenium-containing compounds have shown efficacy.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can bind to specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other selenazole derivatives and heterocyclic compounds containing selenium. Compared to these, 2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. Examples of similar compounds are:

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-1,3,4-oxadiazole derivatives

These compounds share some structural features but differ in their specific chemical and biological properties.

Properties

Molecular Formula

C12H10ClN3OSe

Molecular Weight

326.65 g/mol

IUPAC Name

2-amino-7-(3-chlorophenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H10ClN3OSe/c13-7-3-1-2-6(4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17)

InChI Key

HHKOOBDNRQJIFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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